2-(3-Fluorophenyl)propanoic acid

Pharmaceutical impurity reference standards Solid-form characterization Thermal analysis

Pharmaceutical chemists synthesizing flurbiprofen via bromination-Suzuki coupling require the exact 3-fluorophenyl regioisomer; ortho- and para-fluoro analogs yield incorrect bromination products, causing route redesign and yield loss. • Meta-fluorine regiochemistry ensures exclusive bromination to 2-(3-fluoro-4-bromophenyl)propanoic acid-the correct Suzuki substrate. • Certified Flurbiprofen Impurity 87 reference standard for compendial QC methods. • LogP 1.87, m.p. 59-61 °C; distinct from para isomer (LogP 2.01, m.p. 118-119 °C). Available from stock for immediate dispatch.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 65487-32-3
Cat. No. B1367025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)propanoic acid
CAS65487-32-3
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)C(=O)O
InChIInChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)
InChIKeyXHPMSYWCKADLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)propanoic acid – Pharmacopeial Impurity & Synthetic Intermediate


2-(3-Fluorophenyl)propanoic acid (C₉H₉FO₂, MW 168.16) is a fluorinated 2-arylpropanoic acid derivative that serves a dual role in pharmaceutical chemistry: it is the immediate synthetic precursor to the flurbiprofen intermediate 2-(3-fluoro-4-bromophenyl)propanoic acid via electrophilic bromination [1], and it is simultaneously classified as Flurbiprofen Impurity 87 under pharmacopeial impurity profiling frameworks . The meta-fluorine substitution on the phenyl ring distinguishes it from its ortho- and para-fluoro regioisomers, imparting quantifiable differences in lipophilicity (LogP ~1.9), melting point (59–61 °C), and regiochemical reactivity that directly affect its utility in both impurity reference standard procurement and downstream synthetic route design.

Identified as Flurbiprofen Impurity 87 for compendial impurity profiling
Serves as the immediate synthetic precursor for regiospecific bromination to the key flurbiprofen intermediate
Meta-fluoro substitution provides a distinct LogP and thermal profile for analytical method development
Data to verify: melting point and LogP comparisons belong to section 3 evidence

2-(3-Fluorophenyl)propanoic acid – Irreplaceable Regioisomer


The 3-fluorophenyl substitution pattern is not interchangeable with the 2-fluorophenyl, 4-fluorophenyl, or des-fluoro 2-phenylpropanoic acid analogs because the position of the fluorine atom dictates the regiochemical outcome of electrophilic aromatic bromination—the critical step in generating the flurbiprofen precursor 2-(3-fluoro-4-bromophenyl)propanoic acid [1]. The para-fluoro isomer (CAS 75908-73-5) directs bromination to the ortho position relative to fluorine, yielding a different constitutional isomer that cannot undergo the subsequent Suzuki coupling to afford flurbiprofen. The des-fluoro analog lacks the fluorine substituent entirely, altering both the electronic activation of the ring for bromination and the final drug substance’s impurity profile. Furthermore, for analytical quality control, only the exact 3-fluorophenyl regioisomer matches the chromatographic retention time and spectral fingerprint of Flurbiprofen Impurity 87 as specified in pharmacopeial methods .

Target (3-Fluoro)
Alternative (4-Fluoro)
Bromination OutcomeYields correct 3-fluoro-4-bromo intermediate for Suzuki coupling
vs
Produces incompatible 4-fluoro-3-bromo isomer; flurbiprofen route fails
Impurity IDMatches Flurbiprofen Impurity 87 retention time
vs
Different chromatographic fingerprint; invalidates compendial methods
Physicochemical ProfileLogP ~1.9; mp 59–61 °C
vs
LogP ~2.0; mp 118–119 °C; alters solubility and thermal identity checks

2-(3-Fluorophenyl)propanoic acid: Head-to-Head Isomer Comparisons


Melting Point as an Identity Discriminator

The melting point of racemic 2-(3-fluorophenyl)propanoic acid is reported as 59–61 °C [1]. In contrast, its para-fluoro regioisomer, 2-(4-fluorophenyl)propanoic acid (CAS 75908-73-5), exhibits a melting point of 118–119 °C . This approximately 58–60 °C difference provides an unambiguous thermal identification criterion for distinguishing between these two commonly co-listed building blocks in procurement catalogs.

Melting Point Discriminator
Cross-study comparable
3-Fluoro59–61 °C
4-Fluoro118–119 °C
Supports rapid identity verification by capillary melting point
ΔTm ≈ 58–60 °C; racemic solid. Source review recommended.
Pharmaceutical impurity reference standards Solid-form characterization Thermal analysis

LogP Advantage of Meta-Fluoro Substitution

The measured octanol–water partition coefficient (LogP) for 2-(3-fluorophenyl)propanoic acid is approximately 1.87 (computed 1.90) [1]. The para-fluoro isomer (CAS 75908-73-5) has a computed LogP of 2.01 , while the ortho-fluoro isomer (CAS 1630423-26-5 for the R-enantiomer) yields an XLogP3 of 2.1 [2]. Thus, moving fluorine from the meta to para position increases LogP by ~0.14 units, and from meta to ortho by ~0.23 units.

Meta-Fluoro LogP Advantage
Cross-study comparable
LogP 1.87 (measured)
Reported lower lipophilicity vs. para (2.01) and ortho (2.1) isomers
ΔLogP meta vs. para +0.14. Context-dependent; cross-algorithm variability may apply.
Physicochemical profiling Lipophilicity QSAR-based building block selection

Exclusive Regiochemical Pathway to Flurbiprofen

The patent CN112225657A explicitly describes the stepwise conversion of 2-(3-fluorophenyl)propanoic acid via bromination to 2-(3-fluoro-4-bromophenyl)propanoic acid, which then undergoes palladium-catalyzed Suzuki coupling with phenylboronic acid to yield flurbiprofen [1]. Bromination is directed to the para position relative to the carboxyl-bearing side chain (ortho to fluorine), a regiochemical outcome that depends on the fluorine atom occupying the 3-position. If the 4-fluoro isomer were used, bromination would occur at the ortho position relative to fluorine (equivalent to position 3), producing 2-(4-fluoro-3-bromophenyl)propanoic acid, a different constitutional isomer that would not yield flurbiprofen upon Suzuki coupling. The 2-fluoro isomer would similarly generate an unusable regioisomer.

Regiochemical Pathway
Class-level inference
Exclusive bromination at 4-position yields correct Suzuki substrate
Only the 3-fluoro isomer provides a viable flurbiprofen intermediate
Patent CN112225657A. Other regioisomers require route redesign.
Flurbiprofen API synthesis Regioselective bromination Suzuki coupling intermediates

Certified Impurity Standard for Pharmacopeial Testing

2-(3-Fluorophenyl)propanoic acid is cataloged as Flurbiprofen Impurity 87 by multiple reference standard manufacturers, indicating its formal inclusion in impurity profiling protocols for flurbiprofen drug substance and drug product testing . While the exact chromatographic resolution (Rs) and relative retention time (RRT) values are proprietary to specific validated pharmacopeial methods, the compound's designation as a named impurity standard inherently confirms that it possesses a validated, distinguishable chromatographic peak identity under compendial conditions. In practice, reference standard procurement for impurity quantification requires the exact chemical entity; neither the 4-fluoro isomer nor 2-phenylpropanoic acid can substitute because they yield different retention characteristics and UV spectral patterns.

Impurity Standard Identity
Supporting evidence
Designated Flurbiprofen Impurity 87
Matches chromatographic identity for compendial quality control
Exact method values are proprietary; procurement must match CAS 65487-32-3.
Pharmaceutical impurity quantification HPLC reference standards Pharmacopeial compliance

2-(3-Fluorophenyl)propanoic acid: Application Scenarios


Flurbiprofen API Synthesis via Regiospecific Bromination

When developing or scaling a flurbiprofen synthetic route that employs the bromination–Suzuki coupling sequence, 2-(3-fluorophenyl)propanoic acid is the mandatory starting material. As shown in CN112225657A, bromination of this compound yields exclusively 2-(3-fluoro-4-bromophenyl)propanoic acid, which is the correct substrate for the subsequent palladium-catalyzed coupling with phenylboronic acid . Chemists cannot substitute the para-fluoro isomer, as bromination would produce the 3-bromo-4-fluoro regioisomer, which is structurally incompatible with flurbiprofen formation. Procurement of the correct regioisomer eliminates route redesign costs and avoids yield losses from incorrect intermediate formation.

Impurity Profiling for Flurbiprofen Batch Release

Quality control laboratories performing impurity testing per compendial methods for flurbiprofen must use certified Flurbiprofen Impurity 87 (CAS 65487-32-3) as the reference standard for system suitability, identification, and quantification . Substitution with any positional isomer or the non-fluorinated analog would invalidate the analytical method because retention times, UV spectra, and detector response factors are specific to this exact compound. Procuring the correct impurity standard ensures regulatory compliance and avoids costly out-of-specification investigations.

Lower Lipophilicity Building Block for MedChem Libraries

In fragment-based or lead-optimization campaigns where controlling logP is critical for aqueous solubility and ADMET profiles, 2-(3-fluorophenyl)propanoic acid offers a quantifiable advantage over its regioisomeric alternatives. With a measured LogP of 1.87, the meta-fluoro analog is approximately 0.14 units less lipophilic than the para-fluoro isomer (LogP 2.01) . For a scaffold intended for further elaboration, this lower baseline lipophilicity provides more room for additional substituents before exceeding typical drug-likeness thresholds (e.g., Lipinski LogP ≤5). Procurement teams building fluorinated acid libraries should prioritize the meta isomer when lower logP is desired.

Isomer Separation Method for Fluorinated Propanoic Acids

Method development laboratories tasked with separating positional isomers of fluorinated 2-arylpropanoic acids can exploit the large melting point differential between the meta (59–61 °C) and para (118–119 °C) isomers as an orthogonal identity check. Additionally, the reproducible LogP gradient across the ortho, meta, and para series (2.1, 1.9, 2.0 respectively) provides a predictable elution order for reversed-phase HPLC method development. Procuring all three isomers as analytical marker compounds enables robust method validation for isomer-specific impurity methods.

Application
Selection Property
Validation Focus
Flurbiprofen API Synthesis
Regiospecific bromination compatibility
Suzuki coupling intermediate formation
Compendial Impurity Profiling
Certified Impurity 87 reference standard
Chromatographic retention and spectral match
MedChem Library Design
Lower lipophilicity meta-fluoro scaffold
LogP-driven building block selection
Isomer Separation Method Development
Large thermal and LogP gradient
HPLC method validation for positional isomers

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7 linked technical documents
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